molecular formula C17H22N4O B7170360 N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7170360
M. Wt: 298.4 g/mol
InChI Key: ACGCXILMAZSCAM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a pyrazole ring, and an ethyl-substituted phenyl group

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-13-7-4-5-8-15(13)19-17(22)21-10-6-9-16(21)14-11-18-20(2)12-14/h4-5,7-8,11-12,16H,3,6,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGCXILMAZSCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Ethyl-Substituted Phenyl Group: The ethyl-substituted phenyl group is attached to the pyrrolidine ring via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-(2-ethylphenyl)-2-(1-methylpyrazol-4-yl)pyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

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